molecular formula C17H18N6O3 B12163224 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12163224
M. Wt: 354.4 g/mol
InChI Key: QTJPCFWLWKWJBZ-UHFFFAOYSA-N
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Description

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the azepine ring and the triazole moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

    Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.

    Doxazosin: Used for the treatment of hypertension and urinary retention.

    Erlotinib: Used for the treatment of lung and pancreatic cancers.

    Gefitinib: Used for the treatment of non-small cell lung cancer.

Uniqueness

What sets 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives .

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C17H18N6O3/c24-15(21-17-18-10-19-22-17)9-26-11-5-6-13-12(8-11)16(25)23-7-3-1-2-4-14(23)20-13/h5-6,8,10H,1-4,7,9H2,(H2,18,19,21,22,24)

InChI Key

QTJPCFWLWKWJBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)OCC(=O)NC4=NC=NN4)C(=O)N2CC1

Origin of Product

United States

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